3-fluorocyclobutane-1-sulfonyl chloride
Description
Structure
3D Structure
Properties
CAS No. |
1314964-82-3 |
|---|---|
Molecular Formula |
C4H6ClFO2S |
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-fluorocyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClFO2S/c5-9(7,8)4-1-3(6)2-4/h3-4H,1-2H2 |
InChI Key |
QGNOSMXTLHWVHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S(=O)(=O)Cl)F |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluorocyclobutane 1 Sulfonyl Chloride
Strategies for the Construction of the Fluorinated Cyclobutane (B1203170) Core
The introduction of a fluorine atom onto a cyclobutane ring presents unique challenges due to the inherent ring strain and the specific reactivity of cyclobutyl intermediates. Several strategies have been developed to address these challenges, ranging from classical nucleophilic substitution to modern photoredox catalysis.
Nucleophilic Fluorination Approaches to 3-Fluorocyclobutane Intermediates
Nucleophilic fluorination remains a cornerstone for the synthesis of fluorinated cyclobutanes. This approach typically involves the displacement of a suitable leaving group on a cyclobutane precursor with a fluoride (B91410) ion source.
A common precursor for this transformation is a cyclobutanol (B46151) derivative. For instance, 3-hydroxycyclobutane-1-carboxylic acid can be prepared from 3-oxo-1-cyclobutanecarboxylic acid, which itself can be synthesized from 1,3-dichloroacetone (B141476) and a malonic ester derivative through a series of cyclization and hydrolysis steps. google.com The resulting hydroxyl group can then be activated and displaced by a nucleophilic fluoride source.
One of the most widely used reagents for this deoxyfluorination is diethylaminosulfur trifluoride (DAST). nih.gov The reaction of an alcohol with DAST proceeds through the formation of an intermediate fluoroalkoxysulfurane, which then undergoes intramolecular nucleophilic attack by the fluoride ion. This process typically occurs with inversion of stereochemistry (SN2 pathway). nih.govresearchgate.net However, depending on the substrate and reaction conditions, an SN1-type mechanism leading to a mixture of stereoisomers can also be observed. researchgate.net The choice of solvent and temperature can significantly influence the reaction's outcome and selectivity. nih.gov
| Precursor | Fluorinating Agent | Key Transformation | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| 3-Hydroxycyclobutane Derivative | Diethylaminosulfur trifluoride (DAST) | Deoxyfluorination | Typically inversion (SN2), can be mixed (SN1) | nih.govresearchgate.net |
| Cyclobutyl Triflate | Et3N·3HF | Nucleophilic Substitution | Stereoselectivity can be modulated | beilstein-journals.org |
Alternative fluorinating agents, such as triethylamine (B128534) trihydrofluoride (Et3N·3HF), have also been employed, particularly for substrates where DAST may lead to undesired rearrangements. beilstein-journals.org The reactivity and selectivity of these reagents are often substrate-dependent, necessitating careful optimization for each specific application.
Photoredox-Catalyzed Fluorination Routes to Cyclobutyl Derivatives
Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds under mild conditions. thieme-connect.com These methods often involve the generation of radical intermediates that can be trapped by a fluorine source.
For the synthesis of fluorinated cyclobutanes, photoredox-catalyzed approaches can offer unique reactivity patterns. One strategy involves the ring-opening of strained carbocycles like bicyclo[1.1.0]butanes (BCBs). rsc.org Visible light can induce the strain-release transformation of BCBs to generate cyclobutane radical intermediates, which can then be functionalized. rsc.orgrsc.org For example, a photoredox-catalyzed radical addition-polar cyclization cascade has been developed for the synthesis of functionalized cyclobutanes. nih.govnih.gov
Another approach utilizes the activation of C-H bonds. While direct C(sp³)–H fluorination of cyclobutanes is challenging, photoredox catalysis can facilitate the generation of a cyclobutyl radical, which can then be fluorinated. ucla.edu The development of these methods is an active area of research, with the potential to provide more direct and efficient routes to fluorinated cyclobutanes.
| Strategy | Key Intermediate | Fluorine Source | Reference |
|---|---|---|---|
| Ring-opening of bicyclo[1.1.0]butanes | Cyclobutane radical | Electrophilic fluorine source (e.g., Selectfluor) | rsc.orgrsc.org |
| Deboronative radical addition-polar cyclization | Alkyl radical | Not explicitly for fluorination in the primary reference | nih.govnih.gov |
| Oxidative fluorination of cyclobutylamides | Iminium ion | Nucleophilic fluoride source | thieme-connect.com |
Strain-Release Strategies in Cyclobutane Formation
The high ring strain of small bicyclic systems, such as bicyclo[1.1.1]pentanes (BCPs), can be harnessed to construct functionalized cyclobutane rings. acs.orgnih.gov The central C-C bond in [1.1.1]propellane, a derivative of BCP, is highly reactive and can undergo addition reactions with various reagents. acs.org
This strain-release strategy allows for the 1,3-difunctionalization of the resulting cyclobutane ring. researchgate.net For instance, the reaction of [1.1.1]propellane with a radical precursor and a trapping agent can lead to the formation of a 1,3-disubstituted cyclobutane. While not a direct fluorination method, this approach can be used to install precursors for subsequent fluorination or to introduce other functional groups that can be later converted to a sulfonyl chloride. The development of these methods has significantly expanded the toolbox for accessing complex cyclobutane structures. researchgate.netresearchgate.net
Formation of the Sulfonyl Chloride Moiety
Once the 3-fluorocyclobutane core is established, the next critical step is the introduction of the sulfonyl chloride group. This is typically achieved through the oxidation of a sulfur-containing precursor, most commonly a thiol or a related derivative.
Oxidative Chlorosulfonation of Precursor Thiols
The direct conversion of a thiol to a sulfonyl chloride is a widely used and efficient method. This transformation involves the oxidation of the thiol in the presence of a chlorine source. A common and effective method involves treating the corresponding 3-fluorocyclobutane-1-thiol (B6208969) with chlorine gas in the presence of water or aqueous acid. organic-chemistry.org The reaction proceeds through the formation of intermediate sulfur species which are subsequently oxidized and chlorinated to the desired sulfonyl chloride.
Alternative, milder, and often safer reagents have been developed to avoid the use of hazardous chlorine gas. rsc.org A mixture of N-chlorosuccinimide (NCS) and hydrochloric acid can effectively oxidize thiols to sulfonyl chlorides. organic-chemistry.org Other oxidizing systems, such as hydrogen peroxide in combination with thionyl chloride or zirconium tetrachloride, have also been reported to be highly efficient for this conversion. organic-chemistry.orgorganic-chemistry.orgnih.gov
| Thiol Precursor | Reagents | Key Features | Reference |
|---|---|---|---|
| 3-Fluorocyclobutane-1-thiol | Cl2, H2O | Classical, efficient method | organic-chemistry.org |
| 3-Fluorocyclobutane-1-thiol | N-Chlorosuccinimide (NCS), HCl | Milder alternative to Cl2 | organic-chemistry.org |
| 3-Fluorocyclobutane-1-thiol | H2O2, SOCl2 | Highly reactive, fast reaction times | organic-chemistry.orgnih.gov |
| 3-Fluorocyclobutane-1-thiol | NaClO2 | Safe and environmentally friendly | thieme-connect.com |
The synthesis of the precursor, 3-fluorocyclobutane-1-thiol, can be achieved from a suitable 3-fluorocyclobutyl halide via reaction with a thiolating agent like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis.
Chlorosulfonation via S-Alkyl Isothiourea Salts
An operationally simple and environmentally friendly alternative to using odorous thiols is the use of S-alkyl isothiourea salts. organic-chemistry.orgresearchgate.net These salts are readily prepared from the corresponding alkyl halide (in this case, a 3-fluorocyclobutyl halide) and thiourea. researchgate.netthieme-connect.com
The S-(3-fluorocyclobutyl)isothiourea salt can then be subjected to oxidative chlorosulfonation. A particularly effective method utilizes N-chlorosuccinimide (NCS) in an acidic aqueous medium. researchgate.netthieme-connect.comresearchgate.net This approach avoids the handling of volatile and malodorous thiols and often proceeds in high yields. organic-chemistry.orgresearchgate.net Another green protocol employs sodium hypochlorite (B82951) (bleach) for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org Sodium chlorite (B76162) has also been demonstrated as a safe and efficient reagent for this transformation. thieme-connect.com These methods are scalable and generate byproducts that are often easier to handle and dispose of compared to traditional methods. thieme-connect.com
Conversion of Sulfonic Acids to Sulfonyl Chlorides
A common and well-established method for synthesizing sulfonyl chlorides is through the direct conversion of their corresponding sulfonic acids. This transformation is a staple in organic synthesis and can be achieved using a variety of chlorinating agents. The choice of reagent can be influenced by the substrate's stability, functional group tolerance, and desired reaction conditions.
Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), and cyanuric chloride. researchgate.net For instance, sulfonic acids can be converted to sulfonyl chlorides using phosphorus oxychloride without a solvent. researchgate.net Another approach involves grinding the sulfonic acid with a solid promoter like 2,4,6-trichloro-1,3,5,2,4,6-triazatriphosphinine (TAPC) and a chloride source, which can proceed efficiently at room temperature. lookchem.com This method is compatible with various functional groups, including ethers and nitro groups. lookchem.com The reaction with thionyl chloride is also widely used, often performed at reduced temperatures to control reactivity. researchgate.net
| Reagent | Typical Conditions | Reference |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Often used with a catalytic amount of DMF; reactions can be run neat or in a solvent like dichloromethane (B109758) at 0 °C to room temperature. | researchgate.net |
| Phosphorus Oxychloride (POCl₃) | Can be used neat or in a high-boiling solvent; typically requires heating. | researchgate.net |
| Cyanuric Chloride | Used with a base like triethylamine in a solvent such as acetonitrile (B52724) or acetone. | researchgate.net |
| TAPC (2,4,6-trichloro-1,3,5,2,4,6-triazatriphosphinine) | Solid-state grinding at room temperature with a chloride source (e.g., KCl) and a drop of water. | lookchem.com |
Utilizing Stable Sulfur Dioxide Surrogates for Sulfonyl Chloride Synthesis
Traditional methods for synthesizing sulfonyl chlorides, such as the Sandmeyer reaction, often rely on the use of gaseous sulfur dioxide (SO₂), which can be difficult to handle. Modern synthetic chemistry has seen the development of stable, solid sulfur dioxide surrogates to circumvent this issue. One of the most prominent surrogates is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct, commonly known as DABSO. organic-chemistry.org
DABSO serves as a bench-stable source of SO₂ and has been successfully employed in various transformations. organic-chemistry.org For example, it is used in Sandmeyer-type reactions where anilines are converted to their corresponding diazonium salts and then reacted with DABSO in the presence of a copper catalyst to yield the sulfonyl chloride. organic-chemistry.org This approach is applicable to a wide range of anilines. organic-chemistry.org Another strategy involves the reaction of Grignard reagents with DABSO to form sulfinates, which can then be oxidatively chlorinated in situ to produce the desired sulfonyl chlorides. organic-chemistry.org The use of such surrogates offers significant practical advantages in terms of safety and ease of handling for the synthesis of complex molecules like 3-fluorocyclobutane-1-sulfonyl chloride. researchgate.net
Diastereoselective and Stereocontrolled Synthesis of this compound Isomers
The spatial arrangement of substituents on a cyclobutane ring profoundly influences its physical, chemical, and biological properties. researchgate.net For this compound, two diastereomers exist: cis and trans. The development of synthetic routes that can selectively produce one isomer over the other is of significant interest, particularly for applications in medicinal chemistry where specific stereoisomers often exhibit desired pharmacological activity. researchgate.netresearchgate.net Stereocontrolled synthesis allows for the creation of structurally precise building blocks for targeted molecular design. mdpi.com
Control of Diastereoselectivity in Fluorination and Cyclobutane Formation
Achieving stereocontrol in the synthesis of this compound hinges on two key stages: the formation of the cyclobutane ring and the introduction of the fluorine atom.
The diastereoselectivity of the fluorination step is critical. One common method is the nucleophilic fluorination of a precursor, such as 3-hydroxycyclobutane-1-sulfonic acid or a derivative thereof. researchgate.net Reagents like morpho-DAST (morpholinosulfur trifluoride) can be used for deoxyfluorination. However, such reactions can proceed with incomplete inversion of configuration, resulting in a mixture of cis and trans diastereomers. researchgate.net For example, the deoxyfluorination of a trans-3-hydroxycyclobutane precursor has been shown to yield a 3:1 mixture of cis and trans fluoro-derivatives. researchgate.net Asymmetric fluorination catalyzed by transition metals or chiral organocatalysts represents a powerful strategy for controlling stereochemistry, enabling the synthesis of specific stereoisomers. mdpi.comnih.gov
The formation of the cyclobutane ring itself can also be a point of stereochemical control. Thermal [2+2] cycloaddition reactions, for instance, can be stereospecific, where the stereochemistry of the reacting alkenes dictates the stereochemistry of the resulting cyclobutane product. researchgate.net By carefully selecting the starting materials and reaction conditions for the cyclization, it is possible to influence the formation of a desired diastereomer. nih.govmdpi.com
Separation and Characterization of Stereoisomers
Following a synthesis that yields a mixture of diastereomers, effective separation and characterization are essential to isolate and verify the pure isomers. researchgate.netrsc.org The distinct physical properties of cis and trans isomers of substituted cyclobutanes allow for their separation using standard laboratory techniques.
Selective crystallization is a powerful method for separating diastereomers on a larger scale, exploiting differences in their crystal lattice energies and solubilities. researchgate.net For more challenging separations, column chromatography on silica (B1680970) gel is frequently employed, taking advantage of the differing polarities of the isomers. researchgate.net
Once separated, the stereochemistry of each isomer must be unambiguously determined. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. The coupling constants and chemical shifts in ¹H and ¹⁹F NMR spectra can provide definitive information about the relative orientation of the substituents on the cyclobutane ring. researchgate.net For absolute confirmation of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard, providing precise bond angles and distances that unequivocally distinguish between cis and trans isomers. researchgate.net
| Technique | Principle of Application | Reference |
|---|---|---|
| Selective Crystallization | Separation based on differences in solubility and crystal packing between diastereomers. | researchgate.net |
| Column Chromatography | Separation based on differential adsorption to a stationary phase (e.g., silica gel) due to polarity differences. | researchgate.net |
| NMR Spectroscopy | Characterization based on distinct chemical shifts and coupling constants for protons and fluorine in cis vs. trans environments. | researchgate.net |
| Single-Crystal X-ray Diffraction | Provides definitive confirmation of the absolute stereochemistry and solid-state conformation. | researchgate.net |
Chemical Reactivity and Transformation Pathways of 3 Fluorocyclobutane 1 Sulfonyl Chloride
Reactions as an Electrophilic Sulfonylating Agent
Nucleophilic Addition Reactions with Amines: Formation of Sulfonamides
The reaction of 3-fluorocyclobutane-1-sulfonyl chloride with primary and secondary amines is a cornerstone of its synthetic utility, yielding sulfonamides. ucl.ac.uksigmaaldrich.com This transformation typically proceeds with high efficiency. The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable sulfonamide linkage. libretexts.org
The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride that is formed. nih.gov The choice of solvent can also influence the reaction, with aprotic solvents like acetonitrile (B52724) being commonly used. nih.gov The reactivity of the amine plays a role, with less sterically hindered and more basic amines generally reacting more readily.
A variety of amines can be used in this reaction, including aliphatic, aromatic, and heterocyclic amines, leading to a wide array of sulfonamide derivatives. nih.govresearchgate.net This versatility makes this compound a valuable building block in medicinal chemistry for the synthesis of complex, biologically active molecules. sigmaaldrich.com
Table 1: Examples of Sulfonamide Formation
| Amine Reactant | Product | Notes |
|---|---|---|
| Primary Aliphatic Amine | N-Alkyl-3-fluorocyclobutane-1-sulfonamide | Generally high-yielding reactions. |
| Secondary Aliphatic Amine | N,N-Dialkyl-3-fluorocyclobutane-1-sulfonamide | Reaction rates can be influenced by steric hindrance. |
| Aniline (B41778) | N-Phenyl-3-fluorocyclobutane-1-sulfonamide | Aromatic amines are generally less nucleophilic than aliphatic amines. |
Reactions with Hydroxyl-Containing Nucleophiles: Synthesis of Sulfonate Esters
In a similar fashion to its reactions with amines, this compound reacts with alcohols and phenols to form sulfonate esters. youtube.comnih.gov This process, often referred to as sulfonylation, involves the nucleophilic attack of the hydroxyl oxygen on the sulfur atom of the sulfonyl chloride, with subsequent loss of a chloride ion and a proton. youtube.com The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine, which also serves to catalyze the reaction. msu.edu
The formation of the sulfonate ester proceeds with retention of the stereochemistry at the alcohol's carbon center, as the C-O bond of the alcohol is not broken during the reaction. youtube.comlibretexts.org This is a key feature for controlling stereochemistry in multi-step syntheses. youtube.com The resulting sulfonate esters are themselves valuable synthetic intermediates, as the sulfonate group is an excellent leaving group in nucleophilic substitution and elimination reactions. youtube.comlibretexts.org
The reactivity of the alcohol can be influenced by steric hindrance. For instance, less sterically hindered primary alcohols react more readily than more hindered secondary or tertiary alcohols. youtube.com This selectivity can be exploited in molecules containing multiple hydroxyl groups. youtube.com
Table 2: Synthesis of Sulfonate Esters
| Hydroxyl Reactant | Product | Key Features |
|---|---|---|
| Primary Alcohol | Alkyl 3-fluorocyclobutane-1-sulfonate | Generally proceeds with high efficiency. vaia.com |
| Secondary Alcohol | Alkyl 3-fluorocyclobutane-1-sulfonate | Reaction rate may be slower due to steric hindrance. youtube.com |
Coupling Reactions with Organometallic Reagents
This compound can participate in coupling reactions with various organometallic reagents to form new carbon-carbon bonds. These reactions significantly expand the synthetic utility of this compound beyond simple sulfonylation.
One important class of such reactions involves the use of organozinc reagents in the presence of a suitable catalyst. rsc.org These reactions allow for the direct formation of a bond between the cyclobutane (B1203170) ring and the organic group from the organozinc reagent. Another key type of coupling reaction involves Grignard reagents (organomagnesium compounds). core.ac.uk Iron-catalyzed cross-coupling reactions between sulfonyl chlorides and Grignard reagents have been shown to be effective for forming C-C bonds. core.ac.uk These reactions often proceed under mild conditions and tolerate a variety of functional groups.
The mechanism of these coupling reactions can be complex and often involves a transition metal catalyst, such as palladium or nickel complexes, which facilitates the cross-coupling process. rsc.orglibretexts.org The general steps often involve oxidative addition of the sulfonyl chloride to the metal center, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the final coupled product and regenerate the catalyst. libretexts.org
Involvement in Carbon-Sulfur Bond Forming Reactions
Beyond its role as a sulfonylating agent, this compound is a precursor for reactions that form carbon-sulfur bonds. A significant application in this area is the generation of sulfonyl radicals. These highly reactive intermediates can participate in a variety of transformations, including the difunctionalization of unsaturated systems like 1,3-enynes. For example, under nickel catalysis, this compound can react with an arylboronic acid and a 1,3-enyne to produce highly functionalized allenyl sulfones.
The formation of the sulfonyl radical typically occurs through a single-electron transfer (SET) process, often initiated by a photocatalyst or a transition metal complex. Once generated, the sulfonyl radical can add to carbon-carbon multiple bonds, initiating a cascade of reactions that lead to the formation of new C-S and C-C bonds.
Potential for Sulfene (B1252967) Generation and Subsequent Transformations
While not as commonly explored as its sulfonylation reactions, this compound has the potential to generate sulfene (H₂C=SO₂) or a substituted sulfene intermediate under specific reaction conditions. Sulfenes are highly reactive species that can undergo various cycloaddition and insertion reactions.
The generation of sulfene from a sulfonyl chloride typically requires treatment with a strong, non-nucleophilic base. The base abstracts a proton from the α-carbon, leading to the elimination of the chloride ion and formation of the sulfene. This intermediate can then be trapped in situ by various reagents. For example, in the presence of an enamine, a [2+2] cycloaddition can occur to form a four-membered thietane (B1214591) dioxide ring.
Applications of 3 Fluorocyclobutane 1 Sulfonyl Chloride in Advanced Organic Synthesis
Role as a Key Intermediate for Structurally Diverse Fluorinated Cyclobutane (B1203170) Derivatives
The primary application of 3-fluorocyclobutane-1-sulfonyl chloride is its function as a key intermediate for the synthesis of a multitude of structurally diverse fluorinated cyclobutane derivatives. researchgate.net The sulfonyl chloride group is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles to generate stable, yet functionally rich, sulfonamide and sulfonate ester derivatives.
The reaction with primary or secondary amines is one of the most common transformations, yielding the corresponding N-substituted 3-fluorocyclobutanesulfonamides. enamine.net This reaction is typically high-yielding and proceeds under mild conditions, often requiring only the amine and a non-nucleophilic base to quench the HCl byproduct. magtech.com.cn This straightforward sulfonamide formation is crucial in drug discovery and combinatorial chemistry for the rapid generation of compound libraries. enamine.net The resulting sulfonamides are important isosteres for amides and are found in numerous therapeutic agents.
Similarly, reaction with alcohols or phenols provides access to 3-fluorocyclobutanesulfonate esters. These esters are themselves useful intermediates, as the sulfonate group can act as a leaving group in subsequent substitution reactions. The stability and reactivity of these derivatives make this compound a foundational building block for creating molecules with tailored physicochemical properties for medicinal chemistry applications. nih.gov
| Derivative Class | General Structure | Significance |
|---|---|---|
| Sulfonamides | R¹R²N-SO₂-C₄H₆F | Important pharmacophore, amide bioisostere, high metabolic stability. |
| Sulfonate Esters | R-O-SO₂-C₄H₆F | Useful as intermediates, with the sulfonate acting as a leaving group. |
Building Block for Complex Polycyclic and Heterocyclic Frameworks
Beyond simple derivatization, this compound serves as a valuable building block for constructing more intricate molecular architectures, including complex polycyclic and heterocyclic frameworks. uniroma1.it The reactivity of the sulfonyl chloride group can be harnessed to initiate cyclization reactions or to participate in cycloadditions.
One key strategy involves the conversion of the sulfonyl chloride into a vinyl sulfonamide, which can then act as a dipolarophile in [3+2] cycloaddition reactions. For instance, reaction with an appropriate amine followed by elimination can generate a vinyl sulfonamide that reacts with nitrones to produce highly functionalized isoxazolidine (B1194047) rings. organic-chemistry.org This approach provides a regio- and diastereoselective pathway to novel heterocyclic sulfonamides.
Furthermore, sulfonyl chlorides can serve as precursors to sulfenes (R-CH=SO₂) through base-induced elimination of HCl. magtech.com.cn These highly reactive intermediates can undergo [2+2] cycloadditions with electron-rich alkenes or imines, leading to the formation of four-membered thietane-1,1-dioxides or thiazetidine-1,1-dioxides, respectively. magtech.com.cnnih.gov This reactivity opens a pathway for integrating the 3-fluorocyclobutane moiety into strained, sulfur-containing heterocyclic systems, which are of interest for their unique chemical properties and potential biological activities.
Precursor in the Synthesis of Fluorine-Containing Chemical Motifs for Molecular Probes
The development of chemical probes is essential for studying biological systems and elucidating the mechanisms of drug action. This compound can function as a precursor in the synthesis of fluorine-containing motifs for these probes. A particularly relevant transformation is the conversion of the sulfonyl chloride to a sulfonyl fluoride (B91410).
Sulfonyl fluorides have gained prominence as covalent warheads in chemical biology, capable of forming stable covalent bonds with specific amino acid residues in proteins, such as serine, threonine, tyrosine, and histidine. enamine.netnih.gov The synthesis of these valuable probes often proceeds via the corresponding sulfonyl chloride. The process typically involves a halogen exchange (HALEX) reaction, where the sulfonyl chloride is treated with a fluoride source, such as potassium fluoride, to yield the more stable but still reactive sulfonyl fluoride. nih.govresearchgate.net
By incorporating the 3-fluorocyclobutane scaffold, these probes can explore unique regions of chemical space and protein binding pockets. The fluorine atom on the cyclobutane ring can modulate binding interactions and improve properties like cell permeability, while the sulfonyl fluoride handle allows for covalent labeling and target identification. For example, sulfonyl fluoride probes have been developed to covalently engage a histidine residue in the sensor loop of cereblon (CRBN), an important E3 ubiquitin ligase complex. tcichemicals.com The synthesis of these probes relies on the conversion of a sulfonyl chloride intermediate to the active sulfonyl fluoride warhead. tcichemicals.com
Integration into Cascade Reactions and Multi-component Processes
Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation, minimizing waste and purification steps. These processes rely on the careful design of substrates that can undergo a sequence of transformations without the isolation of intermediates.
While specific literature examples detailing the integration of this compound into MCRs or cascade reactions are not prominent, its chemical nature suggests significant potential for such applications. The sulfonyl chloride functional group is a versatile handle that can initiate or participate in various bond-forming events. nih.gov
For instance, a reaction sequence could be envisioned where the sulfonyl chloride first reacts with a bifunctional nucleophile in a multi-component setup. The resulting sulfonamide could possess a second reactive site, enabling a subsequent intramolecular cyclization in a cascade fashion. A well-known reaction of sulfonyl chlorides is their ability to form sulfenes upon treatment with a base. magtech.com.cn These transient, highly reactive species are ideal candidates for in-situ trapping in cascade processes, such as a cycloaddition followed by a subsequent rearrangement or further reaction, to rapidly build molecular complexity. The development of such a one-pot process starting from this compound would represent an atom-economical route to novel, sp³-rich heterocyclic scaffolds.
Methodological Advancements and Mechanistic Investigations
Utilization in Solid-Phase Synthesis Approaches
The integration of sulfonyl chlorides, including analogs like 3-fluorocyclobutane-1-sulfonyl chloride, into solid-phase synthesis (SPS) has been a significant advancement, particularly in the construction of compound libraries for drug discovery. enamine.net In this methodology, a starting material, typically an amino acid or a peptide, is anchored to a solid support (resin). peptide.com The resin-bound substrate is then treated with a solution of the sulfonyl chloride to form a sulfonamide linkage. diva-portal.org
This approach offers several advantages. The use of a solid support simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing, eliminating the need for chromatographic purification. peptide.com This makes the process highly amenable to automation and high-throughput synthesis. For example, Fmoc-α-amino acids can be immobilized on a Wang resin and subsequently reacted with sulfonyl chlorides to produce the corresponding sulfonamides. nih.gov The choice of resin, such as polystyrene or TentaGel, can be tailored based on the specific requirements of the synthesis, such as solvent compatibility and the hydrophobicity of the reactants. unibo.it
The general workflow for incorporating a sulfonyl chloride in solid-phase synthesis is outlined below.
Table 1: General Steps for Sulfonamide Formation on Solid Phase
| Step | Procedure | Purpose |
|---|---|---|
| 1. Resin Swelling | The solid support (e.g., Wang resin) is swelled in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). unibo.it | To ensure accessibility of reactive sites on the resin. |
| 2. Substrate Loading | The first C-terminal amino acid, with its amino group protected (e.g., by Fmoc), is coupled to the resin. peptide.com | To anchor the starting material for the subsequent synthetic steps. |
| 3. Deprotection | The N-terminal protecting group (e.g., Fmoc) is removed, typically using a solution of piperidine (B6355638) in DMF, to expose the free amine. unibo.it | To prepare the substrate for reaction with the sulfonyl chloride. |
| 4. Sulfonylation | The resin is treated with a solution of the sulfonyl chloride (e.g., this compound) and a base. | To form the desired sulfonamide bond with the resin-bound amine. |
| 5. Cleavage | The completed molecule is cleaved from the resin, typically using a strong acid like trifluoroacetic acid (TFA). peptide.commdpi.com | To release the final product into solution for isolation. |
This solid-phase strategy has been successfully used to create libraries of diverse sulfonamide-containing compounds, demonstrating its robustness and efficiency. diva-portal.orgnih.gov
Green Chemistry Principles in Sulfonyl Chloride Synthesis and Application
Traditional methods for synthesizing sulfonyl chlorides often rely on harsh and hazardous reagents like chlorosulfonic acid or thionyl chloride, which generate significant toxic waste. nih.gov In line with the principles of green chemistry, recent research has focused on developing more environmentally benign alternatives. researchgate.net
One prominent green approach is the oxidative chlorination of sulfur-containing starting materials such as thiols, disulfides, or S-alkylisothiourea salts. organic-chemistry.orgresearchgate.net These methods utilize safer and more manageable chlorinating agents and oxidants. For instance, a combination of N-chlorosuccinimide (NCS) and a catalytic amount of acid can effectively convert S-alkylisothiourea salts into a diverse range of sulfonyl chlorides under mild conditions. organic-chemistry.org A key advantage of this system is that the byproduct, succinimide (B58015), is water-soluble and can be recovered and recycled back into NCS using sodium hypochlorite (B82951) (bleach), minimizing waste. organic-chemistry.org
Another significant advancement is the use of water as a reaction solvent. rsc.org The oxyhalogenation of thiols and disulfides using Oxone in the presence of a halide source (KX, where X = Cl) in water provides a rapid and efficient route to sulfonyl chlorides. rsc.org This process avoids the use of volatile and toxic organic solvents, greatly improving the environmental profile of the synthesis.
Table 2: Comparison of Traditional vs. Green Synthetic Methods for Sulfonyl Chlorides
| Feature | Traditional Method (e.g., Chlorosulfonic Acid) | Green Method (e.g., NCS/Thiourea (B124793) Salt) | Green Method (e.g., Oxone/KX in Water) |
|---|---|---|---|
| Reagents | Highly corrosive (ClSO₃H, SO₂Cl₂) nih.gov | Mild solids (NCS, Thiourea) organic-chemistry.org | Oxone, Potassium Halide rsc.org |
| Solvent | Often neat or chlorinated solvents | Acetonitrile (B52724)/Water organic-chemistry.org | Water rsc.org |
| Byproducts | Acidic and toxic waste (HCl, H₂SO₄) researchgate.net | Recyclable succinimide organic-chemistry.org | Water-soluble salts |
| Safety | High operational hazard | Improved worker safety, avoids odorous thiols organic-chemistry.org | Significantly reduced hazard |
| Atom Economy | Moderate | Improved due to byproduct recycling | High |
The application of photocatalysis also represents a frontier in the green synthesis of sulfonyl chlorides. Using a photocatalyst like potassium poly(heptazine imide), S-arylthioacetates can be converted to the corresponding sulfonyl chlorides using visible light as a traceless reagent, offering a highly controlled and sustainable synthetic pathway. nih.gov
In Situ Generation and Reactivity Profiling
To circumvent the handling and stability issues associated with some sulfonyl chlorides, methods for their in situ generation and immediate use have been developed. Continuous flow chemistry is particularly well-suited for such processes. For example, arylsulfonyl chlorides can be prepared in a flow reactor starting from anilines. researchgate.net The aniline (B41778) is first converted into a diazonium salt, which is then immediately reacted with a source of sulfur dioxide (like the DABSO complex) and a copper catalyst to generate the sulfonyl chloride. This product can then be directly telescoped into a subsequent reaction, such as amination to form a sulfonamide, without isolation. organic-chemistry.orgresearchgate.net This approach enhances safety, reduces waste, and allows for rapid scalability. researchgate.net
Understanding the reactivity of this compound is crucial for its effective application. Reactivity profiling involves systematically studying the reaction of the compound with a panel of nucleophiles to map its selectivity and reaction kinetics. While specific profiling data for this compound is not widely published, extensive studies on related sulfur(VI) electrophiles, such as sulfonyl fluorides (SVI-Fs), provide a valuable framework. acs.org
These studies show that the reactivity of sulfonyl electrophiles can be tuned by modifying their structure. For instance, SVI-Fs have been shown to react with a range of biological nucleophiles, including the side chains of lysine, tyrosine, histidine, and serine. acs.org The reactivity can be quantified and compared, highlighting how electronic and steric factors influence the propensity for covalent modification of protein targets. acs.org This type of profiling is essential for designing chemical probes and covalent inhibitors in chemical biology and drug discovery. enamine.net
Kinetic and Thermodynamic Aspects of Reactions Involving the Compound
A quantitative understanding of the reaction rates (kinetics) and energy changes (thermodynamics) is fundamental to optimizing reaction conditions and elucidating mechanisms. Detailed kinetic studies have been performed on the solvolysis of arenesulfonyl chlorides, providing a model for understanding the behavior of aliphatic analogs like this compound. cdnsciencepub.com
For the hydrolysis of a series of 4-substituted-benzenesulfonyl chlorides in water, first-order rate constants (k) were determined with high precision using the conductance method. cdnsciencepub.com From the temperature dependence of these rate constants, key thermodynamic activation parameters were derived.
Table 3: Illustrative Thermodynamic Activation Parameters for the Hydrolysis of 4-Methylbenzenesulfonyl Chloride in Water
| Parameter | Value | Unit |
|---|---|---|
| ΔH * (Enthalpy of Activation) | 16.03 | kcal/mol |
| ΔS * (Entropy of Activation) | -12.7 | cal/(mol·K) |
| ΔG * (Gibbs Free Energy of Activation) | 19.82 | kcal/mol |
| ΔCp * (Heat Capacity of Activation) | -62 | cal/(mol·K) |
Data sourced from a study on 4-methylbenzenesulfonyl chloride and is presented for illustrative purposes. cdnsciencepub.com
These parameters offer deep mechanistic insight. The negative entropy of activation (ΔS) suggests a highly ordered transition state, consistent with an Sₙ2-type mechanism where the nucleophile (water) attacks the sulfur center, forming a trigonal bipyramidal transition state. cdnsciencepub.com The heat capacity of activation (ΔCp) provides further information about the interaction between the solute and the solvent shell during the activation process. cdnsciencepub.com Kinetic studies on other systems, such as the chlorination of sultams with sulfuryl chloride, have also been used to determine activation energies (Ea) and other thermodynamic parameters, reinforcing the utility of these analyses in understanding reaction mechanisms. iosrjournals.org The development of continuous flow reactors has also enabled the collection of temporal kinetic profiles for sulfonyl chloride synthesis, revealing complex reaction behaviors that might be obscured in batch processes. rsc.org
Challenges and Future Research Directions
Development of Highly Efficient and Scalable Synthetic Routes
Key areas for development include:
Minimizing Step-Count: Investigating more direct methods for the introduction of the sulfonyl chloride functionality onto the 3-fluorocyclobutane scaffold would significantly enhance efficiency.
Improving Yields and Reducing Waste: Each step in the current synthesis requires purification, leading to potential material loss. The development of one-pot or telescoped reaction sequences would be highly beneficial for large-scale production.
Cost-Effective Reagents: A critical evaluation of the cost and availability of starting materials and reagents is necessary for the economic viability of any scalable synthesis.
Exploration of Novel Reactivity Modalities and Transformative Reactions
The reactivity of 3-fluorocyclobutane-1-sulfonyl chloride is largely dictated by the electrophilic nature of the sulfonyl chloride group. While its primary application to date has been in the formation of sulfonamides, a vast and underexplored area of its chemical potential remains. Future investigations will likely venture into novel reactivity patterns, unlocking new synthetic possibilities.
Prospective research directions include:
Catalytic Cross-Coupling Reactions: Exploring the use of this compound in transition-metal-catalyzed cross-coupling reactions could lead to the formation of novel carbon-sulfur and sulfur-heteroatom bonds.
Radical Chemistry: Investigating the behavior of the 3-fluorocyclobutylsulfonyl radical, generated from the sulfonyl chloride, could open up new avenues for carbon-carbon and carbon-heteroatom bond formation.
Ring-Opening and Rearrangement Reactions: The inherent strain of the cyclobutane (B1203170) ring, coupled with the electronic influence of the fluorine and sulfonyl chloride groups, may be exploited in controlled ring-opening or rearrangement reactions to access unique and complex molecular scaffolds.
Advancements in Stereochemical Control and Derivatization
The presence of a stereocenter at the fluorine-bearing carbon atom introduces the possibility of cis/trans isomerism in derivatives of this compound. The ability to selectively synthesize and manipulate these stereoisomers is crucial, as they can exhibit distinct biological activities.
Future research will likely focus on:
Diastereoselective Synthesis: Developing synthetic methods that allow for the selective formation of either the cis- or trans-isomer of this compound and its derivatives is a significant challenge. This could involve the use of chiral catalysts or auxiliaries.
Stereospecific Transformations: Exploring reactions that proceed with high stereospecificity will be essential for the synthesis of enantiomerically pure compounds.
Diverse Derivatization: Expanding the library of derivatives with well-defined stereochemistry will be critical for structure-activity relationship (SAR) studies in medicinal chemistry and for tuning the properties of new materials.
Integration into Automated and High-Throughput Synthesis Platforms
The demand for large and diverse libraries of novel compounds for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. The integration of this compound into these workflows would significantly accelerate the exploration of its chemical space.
Key advancements in this area will require:
Robust and Reliable Reactions: The reactions involving this compound must be robust and tolerant of a wide range of functional groups to be suitable for automated synthesis.
Development of Flow Chemistry Processes: Translating the synthesis of this compound and its subsequent derivatization into continuous flow systems could offer advantages in terms of safety, scalability, and automation.
Miniaturization and Parallel Synthesis: Adapting reaction conditions to allow for the parallel synthesis of hundreds or thousands of derivatives in microtiter plates will be essential for high-throughput screening efforts.
Expanding the Scope of Synthetic Applications in Emerging Chemical Fields
While the initial applications of this compound have been in the synthesis of kinase inhibitors, its unique structural features suggest a much broader potential. googleapis.comgoogle.comgoogleapis.com Future research is expected to explore its utility in a variety of emerging chemical fields.
Potential areas of application include:
Agrochemicals: The introduction of the 3-fluorocyclobutane motif could lead to the development of new pesticides and herbicides with improved efficacy and environmental profiles.
Materials Science: The incorporation of this building block into polymers and other materials could impart unique properties, such as altered thermal stability, hydrophobicity, and dielectric constant.
Chemical Biology: this compound and its derivatives could serve as valuable chemical probes for studying biological systems, for example, in the design of activity-based probes or covalent inhibitors for a range of enzyme targets.
Q & A
Basic: What are the optimal synthetic methodologies for 3-fluorocyclobutane-1-sulfonyl chloride, and how do chlorinating agents affect reaction yields?
Answer:
The synthesis typically involves reacting sulfonic acid precursors with chlorinating agents like thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or cyanuric chloride. Cyanuric chloride is preferred for milder reaction conditions and higher yields (~80–90%) compared to SOCl₂ or PCl₅, which may require harsher temperatures . Methodological optimization includes solvent choice (e.g., anhydrous dichloromethane), controlled addition rates, and inert gas purging to minimize hydrolysis. Post-synthesis purification via vacuum distillation or recrystallization ensures ≥95% purity.
Basic: How should researchers handle and store this compound to prevent degradation?
Answer:
The compound is moisture-sensitive and prone to hydrolysis. Storage under an inert atmosphere (argon/nitrogen) at –20°C in amber glass containers is critical. Use anhydrous solvents (e.g., THF, DCM) during reactions, and employ Schlenk-line techniques for air-sensitive transfers. Immediate NMR (¹⁹F, ¹H) or FTIR analysis post-synthesis confirms stability .
Advanced: How does the cyclobutane ring’s strain influence reactivity compared to less strained cycloalkane sulfonyl chlorides?
Answer:
The cyclobutane ring’s angle strain increases electrophilicity at the sulfonyl chloride group, accelerating nucleophilic substitution (SN2) reactions. Computational studies (DFT calculations) reveal a lower activation energy (~15–20 kJ/mol) compared to cyclohexane analogs due to partial ring distortion during the transition state . Experimental kinetic data using amines (e.g., benzylamine) show 2–3x faster reaction rates versus non-strained analogs.
Advanced: What computational strategies model the transition states of nucleophilic substitutions involving this compound?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level is commonly used to simulate SN2 mechanisms. Key parameters include bond dissociation energies (S–Cl: ~330 kJ/mol) and steric maps of the cyclobutane ring. Solvent effects (e.g., DCM vs. THF) are modeled using the Polarizable Continuum Model (PCM), aligning with experimental kinetic isotope effects (KIE) .
Basic: What purification techniques are effective for isolating this compound post-synthesis?
Answer:
Vacuum distillation (40–50°C at 0.1 mmHg) separates the product from chlorinated byproducts. Recrystallization in hexane/ethyl acetate (3:1 v/v) at –30°C yields crystalline material. Purity is validated via GC-MS (retention time: ~8.2 min) and elemental analysis (C: 27.8%, Cl: 20.5%, S: 18.5%) .
Advanced: How do electronic effects of the fluorine substituent modulate the sulfonyl chloride’s electrophilicity?
Answer:
The fluorine atom’s electron-withdrawing inductive effect increases the sulfonyl group’s electrophilicity. Hammett substituent constants (σₚ ≈ +0.43) correlate with enhanced reaction rates in aromatic substitutions. Comparative studies with non-fluorinated analogs (e.g., cyclobutane sulfonyl chloride) show a 30–40% increase in reactivity with amines .
Basic: What spectroscopic techniques confirm the structure and purity of this compound?
Answer:
- ¹H NMR (CDCl₃): δ 3.2–3.5 (m, cyclobutane CH₂), δ 5.1 (m, CH–F).
- ¹⁹F NMR : δ –180 to –185 ppm (cyclobutane-F).
- FTIR : 1360 cm⁻¹ (S=O asymmetric stretch), 1175 cm⁻¹ (S–Cl).
- HRMS : [M+H]⁺ m/z 173.02 .
Advanced: What strategies mitigate hydrolysis during reactions with moisture-sensitive nucleophiles?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
